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Compound of Interest

Compound Name:
4-Acetyl-2-(4-aminophenoxy)

pyridine

CAS No.: 1545087-40-8

Cat. No.: B2923557

Get Quote

Executive Summary
Target Molecule: 4-Acetyl-2-(4-aminophenoxy)pyridine[1][2]

CAS Registry (Analogous): 146682-03-9 (Precursor 2-chloro-4-acetylpyridine)[1][2]

Core Challenge: Establishing the C–O ether bond (SNAr) without N-alkylation, and reducing

the nitrogen moiety without reducing the acetyl (ketone) group.

Recommended Pathway:The Nitro-Reduction Route.[1][2][3]

Rationale: Direct coupling with 4-aminophenol presents a risk of competitive N-alkylation

vs. O-alkylation.[1][2] Using 4-nitrophenol guarantees exclusive O-arylation.[1][2]

Subsequent chemoselective reduction (Fe/NH₄Cl) converts the nitro group to the amine

without affecting the ketone, unlike catalytic hydrogenation (H₂/Pd), which puts the

carbonyl at risk.[2][4]
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Retrosynthetic Analysis
The synthesis is disconnected at the ether linkage between the pyridine C2 position and the

phenolic oxygen.[2][4]

Bond Disconnection: C(sp²)–O (Nucleophilic Aromatic Substitution).[1][2]

Electrophile:2-Chloro-4-acetylpyridine.[1][2] The acetyl group at C4 is electron-withdrawing,

activating the C2-chlorine towards nucleophilic attack.[1][2]

Nucleophile:4-Nitrophenol (as the phenoxide).[1][2]

Transformation: Nitro

Amine via dissolving metal reduction.[2]

Experimental Protocol (The "Gold Standard" Route)
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 4-Acetyl-2-(4-nitrophenoxy)pyridine.[1][2]

Parameter Specification

Reagents
2-Chloro-4-acetylpyridine (1.0 eq), 4-Nitrophenol

(1.1 eq), K₂CO₃ (2.0 eq)

Solvent
DMF (Dimethylformamide) or DMSO

(anhydrous)

Concentration 0.5 M

Temperature 80–90 °C

Time 4–6 Hours

Yield Target >85%

Step-by-Step Procedure:
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Activation: In a dry round-bottom flask, dissolve 4-nitrophenol (1.1 equiv) in anhydrous DMF.

Add potassium carbonate (K₂CO₃, 2.0 equiv).[1][2][4] Stir at room temperature for 30

minutes to generate the potassium phenoxide species (color change to yellow/orange is

typical).[2][4]

Coupling: Add 2-chloro-4-acetylpyridine (1.0 equiv) in one portion.

Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂). Monitor by TLC (50%

EtOAc/Hexanes) or LC-MS.[1][2] The starting chloride should be consumed within 4 hours.

[2][4]

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x

reaction volume) with vigorous stirring. The product, 4-acetyl-2-(4-nitrophenoxy)pyridine,

typically precipitates as a solid.[1][2]

Isolation: Filter the solid. Wash with water (

) and cold ethanol (

) to remove residual phenol/DMF.[1][2] Dry under vacuum at 45 °C.[2][4]

Phase 2: Chemoselective Reduction (Bechamp
Conditions)
Objective: Selective reduction of

to

without reducing the

group.[1][2]
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Parameter Specification

Reagents
Nitro-Intermediate (1.0 eq), Iron Powder (Fe, 5.0

eq), NH₄Cl (5.0 eq)

Solvent Ethanol : Water (3:1 ratio)

Temperature Reflux (80 °C)

Time 2–3 Hours

Yield Target >90%

Step-by-Step Procedure:

Preparation: Suspend the nitro-intermediate from Phase 1 in Ethanol/Water (3:1).[1][2]

Catalyst Addition: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron Powder (Fe, 325

mesh, 5.0 equiv).[2][4]

Reduction: Heat the suspension to reflux with vigorous mechanical stirring. The reaction will

turn dark brown/black (iron oxides).[1][2][4]

Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance

of the amine peak (M-30+2 = M-28 mass shift usually, or simply M-O2+H2).

Critical Check: Confirm the ketone carbonyl is intact (no alcohol formation).[1][2][4]

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol.[2][4]

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc,

wash with brine, dry over Na₂SO₄, and concentrate.

Final Polish: If necessary, recrystallize from Ethanol/Hexanes or purify via flash

chromatography (DCM/MeOH gradient).

Alternative "Direct" Route (High Throughput)
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For industrial scale-up where step-count reduction is critical.[1][2]

Reagents: 2-Chloro-4-acetylpyridine + 4-Aminophenol + KOtBu (Potassium tert-butoxide).[1]

[2]

Solvent: DMSO.

Mechanism: The phenoxide is a harder nucleophile than the aniline amine.[2][4] Using a

strong base (KOtBu) ensures complete deprotonation of the phenol (

) while leaving the aniline (

) neutral.[1][2][4]

Risk: Requires strict stoichiometry control.[2] If base is insufficient, N-alkylation (formation of

secondary amine) becomes a major impurity.[1][2]

Recommendation: Use the Nitro route (Section 3) for research/lab scale (<50g) to ensure

purity.[1][2] Use this Direct route for process scale (>1kg) after optimization.

Pathway Visualization

2-Chloro-4-acetylpyridine
(Electrophile)

Intermediate:
4-Acetyl-2-(4-nitrophenoxy)pyridine

SNAr Coupling
K2CO3, DMF, 90°C

4-Nitrophenol
(Nucleophile)

Target:
4-Acetyl-2-(4-aminophenoxy)pyridine

Chemoselective Reduction
Fe / NH4Cl, EtOH/H2O, Reflux

(Preserves Ketone)

Click to download full resolution via product page

Caption: Two-step synthesis via SNAr coupling and chemoselective Bechamp reduction.

Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:

1H NMR (DMSO-d6):
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Acetyl Group: Singlet

ppm (3H).[1][2]

Pyridine Protons:

H3: Doublet/Singlet

ppm (Shielded by ether oxygen).[1][2]

H5/H6: Doublets

ppm.[2]

Phenylene Protons: Two doublets (AA'BB' system) at

ppm (ortho to NH₂) and

ppm (ortho to O).[1][2]

Amine: Broad singlet

ppm (2H, exchangeable with D₂O).

Mass Spectrometry (ESI+):

Expected [M+H]⁺ peak corresponding to Molecular Weight (Calculation: C₁₃H₁₂N₂O₂ =

228.25 g/mol ).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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